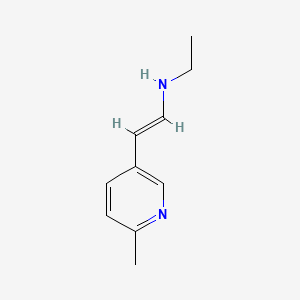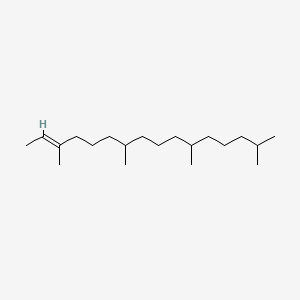
3,7,11,15-Tetramethyl-2-hexadecene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Phytene-2 is a singly unsaturated isoprenoid alkane derived from phytane. It is a clear, colorless liquid at room temperature and is commonly found as a functional group in various biologically important molecules such as chlorophyll, tocopherol (vitamin E), and phylloquinone (vitamin K1)
準備方法
Synthetic Routes and Reaction Conditions
Phytene-2 can be synthesized through the partial hydrogenation of phytol, a chemical substituent of chlorophyll. The reaction typically involves the use of a hydrogenation catalyst such as palladium on carbon (Pd/C) under mild hydrogen pressure . The reaction conditions are carefully controlled to ensure the selective hydrogenation of the double bond in phytol, resulting in the formation of phytene-2.
Industrial Production Methods
Industrial production of phytene-2 often involves the extraction of phytol from natural sources such as chlorophyll-containing plants. The extracted phytol is then subjected to partial hydrogenation using industrial-scale hydrogenation reactors. The process is optimized to achieve high yields and purity of phytene-2, making it suitable for various applications in the pharmaceutical and cosmetic industries.
化学反応の分析
Types of Reactions
Phytene-2 undergoes several types of chemical reactions, including:
Oxidation: Phytene-2 can be oxidized to form various oxygenated derivatives, such as alcohols, aldehydes, and acids.
Reduction: Further hydrogenation of phytene-2 can lead to the formation of phytane.
Substitution: Phytene-2 can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) under acidic conditions.
Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) is commonly used for reduction reactions.
Substitution: Halogenation reagents such as bromine (Br₂) or chlorine (Cl₂) can be used for substitution reactions.
Major Products Formed
Oxidation: Alcohols, aldehydes, and acids.
Reduction: Phytane.
Substitution: Halogenated derivatives of phytene-2.
科学的研究の応用
Phytene-2 has a wide range of scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of various organic compounds and as a model compound in studying isoprenoid chemistry.
Biology: Plays a role in the biosynthesis of important biomolecules such as chlorophyll and tocopherol.
Medicine: Investigated for its potential antioxidant properties and its role in the synthesis of vitamin E and vitamin K1.
Industry: Used in the formulation of cosmetics and skincare products due to its emollient properties.
作用機序
Phytene-2 exerts its effects through various molecular targets and pathways. In biological systems, it is involved in the biosynthesis of chlorophyll and tocopherol, where it acts as a precursor molecule. The enzymatic conversion of phytene-2 to these biomolecules involves specific enzymes such as phytoene synthase, which catalyzes the condensation of geranylgeranyl diphosphate to form phytoene . This reaction is a key step in the carotenoid biosynthesis pathway, which is essential for photosynthesis and photoprotection in plants.
類似化合物との比較
Phytene-2 is similar to other isoprenoid alkanes such as phytane and geranylgeranene. it is unique due to its single unsaturation, which imparts distinct chemical and physical properties.
Similar Compounds
Phytane: A fully saturated isoprenoid alkane derived from phytol.
Geranylgeranene: A fully unsaturated isoprenoid alkane with multiple double bonds.
Phytene-2’s unique structure allows it to participate in specific chemical reactions and biological processes that are not possible with its fully saturated or fully unsaturated counterparts .
特性
CAS番号 |
2437-93-6 |
|---|---|
分子式 |
C20H40 |
分子量 |
280.5 g/mol |
IUPAC名 |
(E)-3,7,11,15-tetramethylhexadec-2-ene |
InChI |
InChI=1S/C20H40/c1-7-18(4)12-9-14-20(6)16-10-15-19(5)13-8-11-17(2)3/h7,17,19-20H,8-16H2,1-6H3/b18-7+ |
InChIキー |
XZJQZWIDAHFTHV-CNHKJKLMSA-N |
異性体SMILES |
C/C=C(\C)/CCCC(C)CCCC(C)CCCC(C)C |
正規SMILES |
CC=C(C)CCCC(C)CCCC(C)CCCC(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3,7,8-trimethyl-5H-pyrido[4,3-b]indole](/img/structure/B12664796.png)

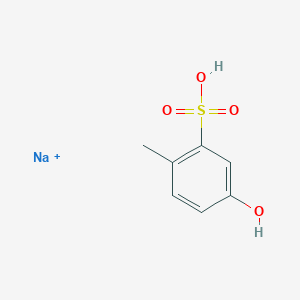
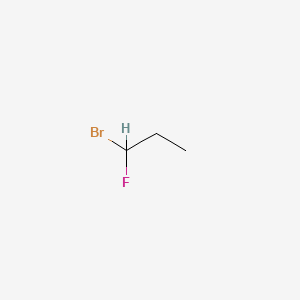

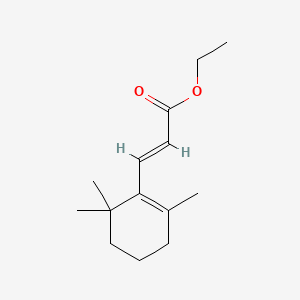
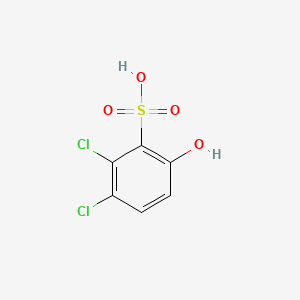



![3,6,6,8-Tetramethyl-1-oxaspiro[4.4]nonan-2-one](/img/structure/B12664857.png)
